N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a nitro group, and a pyrazole ring
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the nitro group: Nitration of the pyrazole ring using nitric acid.
Attachment of the phenyl ring: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using a boron reagent.
Introduction of the trifluoromethyl group: This can be achieved through a halogen exchange reaction.
Final assembly: The final step involves the formation of the amide bond through a condensation reaction.
Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale production.
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common reagents used in these reactions include nitric acid for nitration, hydrazine for pyrazole formation, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group and nitro group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide can be compared with other similar compounds such as:
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide: Lacks the nitro group.
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide: Lacks the dimethyl groups on the pyrazole ring.
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide: Has a longer carbon chain.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4O3/c1-7-13(23(25)26)8(2)22(21-7)9(3)14(24)20-12-6-10(15(17,18)19)4-5-11(12)16/h4-6,9H,1-3H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTDWTUAXAQCOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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